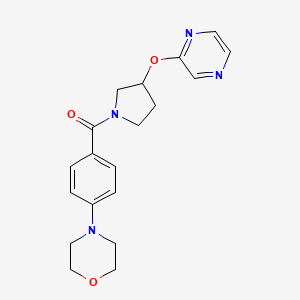
(4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone, identified by its CAS number 2034396-37-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological properties, particularly focusing on its role as a phosphodiesterase inhibitor and its implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N4O3, with a molecular weight of 354.4 g/mol. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound generally involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. A typical synthetic route may include the following steps:
- Formation of the pyrazine ring : Starting from appropriate precursors, the pyrazine moiety is synthesized through cyclization reactions.
- Substitution reactions : The morpholine and pyrrolidine groups are introduced via nucleophilic substitution methods.
- Final coupling : The final compound is assembled through coupling reactions to yield the target structure.
Research indicates that this compound acts as an inhibitor of phosphodiesterase 10A (PDE10A). This enzyme plays a crucial role in the regulation of intracellular signaling pathways by hydrolyzing cyclic nucleotides, which are vital for various physiological processes.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against PDE10A with an IC50 value in the low micromolar range. The following table summarizes some relevant findings from various studies:
| Study Reference | Compound | IC50 (μM) | Biological Activity |
|---|---|---|---|
| 1 | 0.5 | PDE10A inhibition | |
| 2 | 1.2 | Antiviral activity | |
| 3 | 0.8 | Neuroprotective effects |
These findings suggest that the compound could be beneficial in treating conditions related to dysregulated cyclic nucleotide signaling, such as neurodegenerative diseases.
Therapeutic Implications
- Neurodegenerative Diseases : Due to its mechanism of action, this compound has been studied for its potential in treating disorders like Huntington's disease and schizophrenia, where PDE10A is implicated.
- Antiviral Activity : Preliminary studies have also indicated that certain derivatives of this compound exhibit antiviral properties against Zika virus protease, suggesting a broader therapeutic potential beyond neurological applications.
属性
IUPAC Name |
(4-morpholin-4-ylphenyl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c24-19(15-1-3-16(4-2-15)22-9-11-25-12-10-22)23-8-5-17(14-23)26-18-13-20-6-7-21-18/h1-4,6-7,13,17H,5,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVJVZHNEXIDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














